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Phthalic acid, mono(2-ethylbutyl) ester - 91401-46-6

Phthalic acid, mono(2-ethylbutyl) ester

Catalog Number: EVT-14480326
CAS Number: 91401-46-6
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of phthalic acid, mono(2-ethylbutyl) ester typically involves a two-step process:

  1. Formation of Half Ester: Phthalic anhydride is reacted with an alcohol (in this case, 2-ethylbutanol) to create a half ester. This reaction is conducted under controlled temperature and pressure conditions, often using an acid catalyst such as sulfuric acid to facilitate the reaction .
  2. Formation of Di-Ester: The half ester undergoes further reaction with an excess of the same or another alcohol in the presence of an acid catalyst. This stage is crucial for achieving the desired esterification and typically requires careful monitoring to ensure high yields of the final product .

Technical details indicate that maintaining optimal temperature (around 130 °C) and vacuum conditions during the reaction enhances the efficiency and purity of the resulting ester .

Chemical Reactions Analysis

Phthalic acid, mono(2-ethylbutyl) ester can undergo various chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, it can hydrolyze back into phthalic acid and 2-ethylbutanol.
  2. Transesterification: This process involves exchanging the alkoxy group with another alcohol, which can modify its properties for specific applications.
  3. Oxidation: The alkyl chain may be oxidized to form corresponding aldehydes or carboxylic acids depending on reaction conditions.

These reactions underscore the compound's versatility in chemical processes relevant to industrial applications .

Mechanism of Action

The mechanism by which phthalic acid, mono(2-ethylbutyl) ester exerts its effects primarily relates to its role as a plasticizer. It integrates into polymer matrices, reducing intermolecular forces between polymer chains, thus enhancing flexibility and workability.

Upon exposure to biological systems, it can undergo metabolic conversion into various metabolites such as mono(2-ethylhexyl) phthalate. The metabolism typically involves hydrolysis by esterases, leading to potential toxicological effects observed in both in vitro and in vivo studies .

Physical and Chemical Properties Analysis

Phthalic acid, mono(2-ethylbutyl) ester exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Specific data on boiling point is not extensively documented but is generally higher due to its ester nature.
  • Solubility: It is poorly soluble in water but soluble in organic solvents.
  • Density: Approximately 1.03 g/cm³.

These properties contribute to its utility in various applications while also raising concerns regarding environmental persistence and bioaccumulation potential .

Applications

Phthalic acid, mono(2-ethylbutyl) ester is primarily used as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products. Its applications extend across multiple industries including:

  • Toys: Enhancing flexibility and safety.
  • Medical Devices: Used in tubing and bags due to its biocompatibility.
  • Construction Materials: Improves durability and performance of building materials.

Despite its widespread use, regulatory bodies have raised concerns about its potential health impacts, leading to increased scrutiny and research into safer alternatives .

Introduction to Phthalic Acid Esters (PAEs) in Environmental and Industrial Contexts

Phthalic acid esters (PAEs) constitute a class of synthetic organic compounds characterized by dialkyl or alkyl aryl ester derivatives of 1,2-benzenedicarboxylic acid. These ubiquitous industrial chemicals serve primarily as plasticizers, imparting flexibility, durability, and workability to otherwise rigid polymers. Among these compounds, phthalic acid, mono(2-ethylbutyl) ester represents a structurally specific derivative with distinct physicochemical properties and industrial applications. While not as extensively documented as high-volume counterparts like DEHP or DINP, its behavior aligns with broader PAE trends regarding environmental distribution and technological utility [1] [7].

Historical Overview of PAEs as Industrial Plasticizers

The development of PAEs as polymer additives began in the 1920s with the commercialization of polyvinyl chloride (PVC). Dimethyl phthalate (DMP) and diethyl phthalate (DEP) were among the earliest low-molecular-weight PAEs used to enhance PVC's flexibility. By the 1930s, di(2-ethylhexyl) phthalate (DEHP) emerged as a dominant high-volume plasticizer due to its superior compatibility, low volatility, and cost-effectiveness in flexible PVC applications [1] [7]. The subsequent decades witnessed diversification into branched-chain esters like diisobutyl phthalate (DIBP) and diisononyl phthalate (DINP), driven by evolving performance requirements and regulatory pressures. Mono(2-ethylbutyl) ester, though less prominent in literature, shares this lineage as a specialty plasticizer with applications requiring tailored solubility or viscosity profiles [9].

Table 1: Historical Milestones in PAE Development

Time PeriodKey InnovationCommercial Compounds
1920s–1930sEarly PVC plasticizationDMP, DEP
1930s–1950sDEHP commercializationDEHP (DOP)
1960s–1980sBranched-chain PAE diversificationDINP, DIDP, DIBP
1990s–PresentRegulatory-driven formulation shiftsMono(2-ethylbutyl) analogs, non-phthalates

Classification of PAEs: Low vs. High Molecular Weight Derivatives

PAEs are systematically classified by molecular weight (MW) and alkyl chain structure, which dictate their environmental persistence and industrial utility:

  • Low Molecular Weight (LMW) PAEs (MW < 300 g/mol):Characterized by short alkyl chains (1–6 carbons), these compounds exhibit higher water solubility and volatility than their HMW counterparts. Dimethyl phthalate (DMP, MW 194 g/mol) and diethyl phthalate (DEP, MW 222 g/mol) exemplify this group. Mono(2-ethylbutyl) ester (MW ≈ 250 g/mol) occupies a transitional niche: its branched C6 alkyl chain confers moderate hydrophobicity (log Kow ~2–4), aligning it with LMW PAEs in environmental mobility while offering plasticization efficiency closer to mid-weight phthalates like diisobutyl phthalate (DIBP) [2] [3] [9].

  • High Molecular Weight (HMW) PAEs (MW > 300 g/mol):Feature longer (C7–C13) alkyl chains, resulting in extremely low water solubility and high bioaccumulation potential. DEHP (MW 390 g/mol) and DINP (MW 418 g/mol) dominate this category. HMW PAEs exhibit stronger adsorption to organic matter in sediments/soils and slower biodegradation rates [3] [7].

Table 2: Classification of Representative PAEs by Molecular Weight

CategoryMolecular Weight (g/mol)Water Solubility (mg/L)log KowExample Compounds
LMW PAEs194–27811–4,0001.5–4.5DMP, DEP, DBP, Mono(2-ethylbutyl) ester
HMW PAEs334–5300.0005–2.77.5–12DEHP, DINP, DIDP, DTDP

Mono(2-ethylbutyl) ester’s branched C6 chain introduces steric hindrance that moderately reduces migration rates from polymers compared to linear-chain LMW PAEs. This structural feature positions it as a functional compromise in niche applications requiring balance between plasticizing efficiency and material stability [9].

Global Production Trends and Socio-Economic Implications

Global PAE production exceeds 8 million metric tons annually, with China accounting for ~45% of consumption, followed by Europe and North America (~25% combined) [7] [8]. This output is driven predominantly by construction (flooring, cables), packaging, and automotive sectors. While DEHP historically dominated markets, regulatory restrictions (e.g., EU REACH, US EPA) have shifted production toward:

  • High-Molecular-Weight Alternatives: DINP and DIDP now constitute >30% of European plasticizer consumption due to favorable regulatory status [7].
  • Branched-Chain Esters: Compounds like mono(2-ethylbutyl) ester serve specialized roles where regulatory compliance or performance specificity is required.
  • Non-Phthalate Plasticizers: Epoxidized oils, terephthalates, and citrates show growth but face cost-performance barriers [3].

Table 3: Regional Production and Regulatory Drivers (2024 Estimates)

RegionAnnual PAE Production (Million Tons)Dominant CompoundsKey Regulatory Trends
China3.6DEHP, DBP, DINPGradual phase-out of DBP/DEHP in toys
EU1.2DINP, DIDP, non-phthalatesREACH authorization for DEHP/BBP
North America1.0DEHP, DINP, DOTPEPA priority pollutant listing (6 PAEs)
Rest of World2.2DEHP, DBPVaried restrictions on imports

Socio-economically, PAEs underpin PVC value chains worth >$100 billion globally. However, environmental externalities drive policy tensions:

Properties

CAS Number

91401-46-6

Product Name

Phthalic acid, mono(2-ethylbutyl) ester

IUPAC Name

2-(2-ethylbutoxycarbonyl)benzoic acid

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)

InChI Key

XSLWVQWUWZGQNV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O

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